molecular formula C9H9ClN4 B13311219 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine

1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13311219
M. Wt: 208.65 g/mol
InChI Key: RIRSXFOZRNWHNX-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine , with a molecular formula of C 9 H 9 ClN 4 and a molecular weight of 208.65 g/mol(citation:1) , is a chemical compound of significant interest in medicinal chemistry research. The 1,2,3-triazole core of this compound is a privileged scaffold in drug discovery, known for its stability and ability to interact with diverse biological targets(citation:6). This structure is frequently investigated for its potential to inhibit key enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)(citation:6). Inhibiting these enzymes is a prominent therapeutic strategy for neurodegenerative diseases, making this compound a valuable template for developing new Alzheimer's disease therapeutics(citation:6). Furthermore, structurally similar triazole derivatives demonstrate potent antifungal activity by inhibiting fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis(citation:3). This suggests potential applications for this reagent in the design and synthesis of novel antifungal agents(citation:3). As such, this compound serves as a versatile building block for researchers working in various fields, including neuroscience and infectious disease. This product is intended for research use only and is not intended for diagnostic or therapeutic uses(citation:1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

RIRSXFOZRNWHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ("Click Chemistry")

The most common and efficient method for synthesizing 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction, widely known as "click chemistry." This method is favored for its regioselectivity, mild conditions, and high yields.

General Synthetic Route
  • Step 1: Preparation of 3-Chlorobenzyl Azide

    The 3-chlorobenzyl halide (usually bromide) is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide or aqueous-organic mixtures, often at room temperature or slightly elevated temperatures, to form 3-chlorobenzyl azide.

  • Step 2: Cycloaddition with Alkyne

    The 3-chlorobenzyl azide is then reacted with an alkyne derivative bearing an amino substituent or a protected amino group at the 4-position precursor. The reaction is catalyzed by copper(I) species generated in situ by reduction of copper(II) sulfate with sodium ascorbate. The reaction is typically performed in a mixed solvent system (e.g., water/acetonitrile or t-butanol/water) at room temperature or mild heating for several hours.

  • Step 3: Purification

    After completion, the reaction mixture is extracted with organic solvents such as ethyl acetate, washed with aqueous solutions (acidic and basic), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Representative Example from Literature

A detailed synthetic example is provided in a study where 3-chlorobenzyl bromide was reacted with sodium azide in the presence of triethylamine in a tert-butanol/water solvent system at 70 °C for 30 minutes to form the azide intermediate. This intermediate was then subjected to CuSO4·5H2O (10 mol%) and sodium ascorbate catalyzed cycloaddition with an alkyne at 40 °C for 48 hours. The product was purified by recrystallization from ethyl acetate and n-hexane, yielding the desired this compound derivative with yields ranging from 69% to 82%.

Alternative Synthetic Routes

Propargylation Followed by Azide Cycloaddition

In some protocols, a propargylated intermediate is synthesized first by reacting a precursor amine or alcohol with propargyl bromide in the presence of potassium carbonate and potassium iodide in acetonitrile at room temperature for 6 hours. The propargylated compound is then subjected to CuAAC with 3-chlorobenzyl azide to yield the target triazole compound.

Mitsunobu Reaction and Subsequent Transformations

Other methods include the Mitsunobu reaction to introduce the benzyl moiety followed by reduction, tosylation, azidation, and final cycloaddition steps. These methods are more complex but allow introduction of chiral centers and functional group manipulation before the triazole formation.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
3-Chlorobenzyl azide formation 3-Chlorobenzyl bromide + NaN3, triethylamine, t-BuOH/H2O, 70 °C, 30 min ~85-90 Rapid azidation under mild conditions
CuAAC Cycloaddition Azide + Alkyne, CuSO4·5H2O (10 mol%), sodium ascorbate, 40 °C, 2-48 h 69-82 High regioselectivity, mild conditions
Propargylation Propargyl bromide, K2CO3, KI, CH3CN, room temp, 6 h 81 Intermediate formation for further cycloaddition
Purification Extraction, washing, drying, column chromatography or recrystallization Essential for product purity

Characterization and Verification

The synthesized this compound is typically characterized by:

Summary of Key Research Findings

  • The CuAAC reaction remains the most efficient and widely used method for synthesizing this compound, offering high yields and regioselectivity under mild conditions.
  • Reaction times vary from 2 hours to 48 hours depending on substrate and catalyst loading.
  • Purification by recrystallization or chromatography is necessary to obtain analytically pure compounds.
  • Alternative synthetic routes involving propargylation or Mitsunobu reactions provide access to functionalized derivatives but are more complex.
  • Spectroscopic data consistently support the successful formation of the target compound.

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for synthesizing triazoles. For example, 1-benzyl-1H-1,2,3-triazoles are typically formed by reacting alkynes with sodium azide in the presence of copper catalysts . The 3-chlorobenzyl group can be introduced via alkynyl chlorobenzene precursors.

Silver-catalyzed azide-alkyne cycloaddition (AgAAC) offers an alternative, enabling milder reaction conditions. For instance, AgCl and triethylamine (TEA) catalyze the reaction of alkynes with azides to form triazoles in high yields (e.g., 81–99%) .

Amine Group Installation

The amine at position 4 is likely introduced via nucleophilic aromatic substitution or amine coupling . For example, in related triazole derivatives, primary amines react with azides or triazoles to form substituted derivatives . The NH group may also undergo acylation or alkylation post-synthesis, as seen in analogous compounds .

Functionalization of the Amine Group

The NH group at position 4 is reactive and can participate in various transformations:

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) to form amides.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.

  • Coupling Reactions : Participation in amide bond formation or heterocyclic ring expansions.

Reaction TypeReagents/ConditionsProduct TypeReference
AcylationAcyl chloride, base (e.g., pyridine)Amide derivatives
AlkylationAlkyl halide, base (e.g., K₂CO₃)N-Alkyl triazoles
Amide CouplingActive esters or carbodiimidesPeptide conjugates

Triazole Ring Stability

The 1,2,3-triazole ring is generally stable under mild conditions but can undergo ring-opening under harsh acidic or basic conditions. For example, triazoles may react with nucleophiles (e.g., hydroxylamine) or electrophiles (e.g., bromine) .

Antimicrobial and Anticancer Activity

While direct data for this compound is unavailable, related 1,2,3-triazole derivatives exhibit:

  • Antimicrobial Activity : Inhibition of bacterial and fungal growth, often via disruption of cellular enzymes .

  • Anticancer Properties : Inhibition of kinases (e.g., CDK2, FLT4) and induction of apoptosis in

Scientific Research Applications

The compound 1H-1,2,3-Triazol-4-amine is a nitrogen-containing heterocyclic compound with a five-membered ring of three nitrogen and two carbon atoms. It is known for its stability and versatility, making it valuable in pharmaceuticals, organic synthesis, and materials science.

Scientific Research Applications

1H-1,2,3-Triazol-4-amine has a wide array of applications in scientific research:

  • Chemistry It serves as a building block in complex organic molecule synthesis and as a ligand in coordination chemistry.
  • Biology It is employed in bioconjugation techniques, which allows for the attachment of biomolecules to surfaces or other molecules.
  • Medicine Derivatives exhibit significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
  • Industry Due to its stability and functional versatility, it is used in developing new materials like polymers and nanomaterials.

1H-1,2,3-Triazol-4-amine's biological activities have garnered attention in medicinal chemistry. Triazoles interact with biological targets, such as enzymes and receptors. This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition This compound has been shown to inhibit catalase activity, an enzyme crucial for hydrogen peroxide detoxification. This inhibition leads to increased glutathione peroxidase and reductase activities, indicating a compensatory response in cellular oxidative stress management.
  • Interaction with Biological Targets The triazole part helps interactions with biomolecular targets because of its electronic properties. Unpaired electrons on nitrogen atoms improve its chelating activity, which allows it to bind effectively to metal ions and enzymes.

Pharmacological Properties

This compound displays a wide range of pharmacological activities:

  • Antimicrobial Activity This compound exhibits antibacterial and antifungal properties and is effective against bacterial strains and fungi, making it a candidate for antimicrobial agents.
  • Anticancer Potential Research suggests that derivatives of this compound possess anticancer activity. Evaluations against different cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Neuroprotective Effects Recent studies have explored the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. Compounds incorporating this compound have shown improved acetylcholinesterase inhibitory activity compared to their parent compounds.

Triazoles as Antibacterial Agents

Many studies have proven the significant antibacterial activity of the triazole core and its derivatives .

  • 4-Amino-1,2,4-Triazole Derivatives Compound 15 was screened for in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa and P. fluoroscens. A compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole exhibited the highest antibacterial activity (MIC = 5 µg/mL and the zone of inhibition 14–22 mm), equivalent to ceftriaxone, while compounds containing 4-chloro and 4-bromo substituents showed good activity .
  • Triazole-based compounds have demonstrated inhibitory effects on planktonic and biofilm-forming cells of Haemophilus influenzae and Haemophilus parainfluenzae .

Therapeutic Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or proteins, inhibiting their activity. The 3-chlorobenzyl group can enhance the compound’s binding affinity to its target, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,3-Triazole Family

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Triazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine N1: 3-Cl-benzyl; C4: -NH₂ C₉H₈ClN₄ 208.65 Cholinesterase inhibitor intermediate
1-Benzyl-1H-1,2,3-triazol-5-amine N1: Benzyl; C5: -NH₂ C₉H₉N₄ 174.20 Pharmaceutical intermediate (e.g., carboxamide derivatives)
1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-ylmethyl-methyl-phenyl-amine N1: 4-Cl-benzyl; C4: -CH₂-NMePh C₁₇H₁₆ClN₅ 325.80 Functionalized triazole for peptide synthesis
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine C3: CF₃-substituted phenyl; C4: -NH₂ C₁₀H₇F₆N₄ 300.19 High lipophilicity; anion-binding catalysis
1-(3-Fluorobenzyl)-1H-pyrazol-3-amine Pyrazole core; N1: 3-F-benzyl C₁₀H₉FN₄ 204.20 Anti-inflammatory/anticancer candidate
Key Observations :
  • Substituent Position : The 3-chlorobenzyl group in the target compound provides moderate steric bulk and electron-withdrawing effects compared to 4-chlorobenzyl () or trifluoromethylphenyl (). This influences binding affinity in enzyme inhibition .
  • Heterocycle Core : Pyrazole derivatives (e.g., ) exhibit distinct electronic properties due to the five-membered ring with two adjacent nitrogen atoms, contrasting with the 1,2,3-triazole’s three nitrogens.
  • Lipophilicity : The trifluoromethyl groups in significantly increase lipophilicity (logP ~2.5), enhancing membrane permeability compared to the chloro-substituted analogues (logP ~1.8–2.0) .

Biological Activity

1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of the chlorobenzyl group enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Triazole derivatives are often evaluated for their antimicrobial properties. The compound has shown promising results against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses moderate to strong antimicrobial activity, particularly against fungal strains like Candida albicans.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Recent findings suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Results :
    • MCF-7: IC50 = 15 µM
    • A549: IC50 = 20 µM
    • HCT116: IC50 = 12 µM

These results demonstrate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in colon cancer cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-715
A54920
HCT11612

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Notably, its action as an inhibitor of carbonic anhydrase-II (CA-II) has been documented.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (µM)Reference
Carbonic Anhydrase-II18.2

This inhibition suggests potential applications in treating conditions where carbonic anhydrase plays a role, such as glaucoma and certain types of edema.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The triazole ring's nitrogen atoms are crucial for enzyme-inhibitor interactions and may contribute to the compound's ability to disrupt cellular processes in pathogens and cancer cells alike .

Q & A

Basic: What are the established synthetic methodologies for preparing 1-(3-Chlorobenzyl)-1H-1,2,3-triazol-4-amine?

Answer:
The synthesis typically involves two primary routes:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • React a propargyl amine precursor with 3-chlorobenzyl azide under Cu(I) catalysis (e.g., CuBr or CuI with TBTA ligand) to regioselectively form the 1,4-disubstituted triazole core. This method ensures high yield (>95%) and regiocontrol .
  • Example: A related compound, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, was synthesized via nucleophilic substitution under basic conditions, highlighting the adaptability of this approach for benzyl-functionalized triazoles .

Post-Functionalization of Pre-Formed Triazoles:

  • React a 1H-1,2,3-triazol-4-amine derivative with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C. Purification via silica gel chromatography (EtOAc/hexane gradient) achieves >85% purity .

Advanced: How can researchers optimize regioselectivity and yield during synthesis?

Answer:

  • Catalytic System Tuning: Use Cu(I) sources (e.g., CuI) with stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine, TBTA) to suppress side reactions and enhance regioselectivity .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% compared to conventional heating, as demonstrated for structurally analogous triazoles .
  • Kinetic Monitoring: Employ inline FTIR or HPLC to track azide consumption and intermediate formation, enabling precise termination of reactions to avoid over-alkylation .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Triazole protons (C4-H) resonate at δ 7.8–8.2 ppm; benzyl CH₂ appears as a singlet at δ 5.2–5.5 ppm.
    • ¹³C NMR: The triazole C4 carbon appears at δ 145–150 ppm, while the benzyl carbons show signals at δ 40–45 ppm (CH₂) and 125–135 ppm (aromatic carbons) .
  • Mass Spectrometry: HRMS (ESI+) confirms the molecular ion peak at m/z 223.0543 [M+H]⁺ (calculated for C₉H₁₀ClN₄) .
  • X-Ray Crystallography: Resolves bond lengths (e.g., triazole N-N: 1.31–1.33 Å) and confirms regiochemistry, as seen in analogous triazolamine structures .

Advanced: How to resolve conflicting crystallographic data for triazolamine derivatives?

Answer:

  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing motifs. For example, C–H⋯N interactions dominate in 3-phenyl-1H-1,2,4-triazol-5-amine crystals .
  • DFT Calculations: Compare experimental bond angles/Dihedral angles with computed values (B3LYP/6-311+G(d,p)) to identify discrepancies caused by crystal packing vs. gas-phase conformers .
  • Solid-State NMR: ¹⁵N CP-MAS NMR distinguishes protonation states of the triazole amine, resolving ambiguities in X-ray data .

Basic: What are the safety protocols for handling this compound?

Answer:

  • Storage: Store under argon at –20°C to prevent oxidation of the amine group.
  • Waste Management: Halogenated byproducts (e.g., 3-chlorobenzyl derivatives) must be segregated and treated with activated charcoal or halogen absorbents before disposal .
  • Exposure Mitigation: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation .

Advanced: How to suppress competing N- vs. C-alkylation during synthesis?

Answer:

  • Steric Control: Use bulky bases (e.g., DIPEA) to favor C-alkylation over N-alkylation.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the benzyl halide, directing attack to the triazole C4 position .
  • Chromatographic Separation: Employ reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) to isolate regioisomers with >98% purity .

Basic: How does the 3-chlorobenzyl group influence reactivity?

Answer:

  • Electronic Effects: The electron-withdrawing Cl group increases the electrophilicity of the benzyl carbon, accelerating SNAr reactions at the triazole C4 position.
  • Steric Effects: The meta-Cl substituent reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic attack .

Advanced: Computational strategies to predict bioactivity?

Answer:

  • Molecular Docking: Screen against microbial targets (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. A docking score < –7.0 kcal/mol suggests strong binding .
  • QSAR Modeling: Correlate Hammett σ values of substituents (Cl: σₚ = 0.23) with antimicrobial IC₅₀ data to design derivatives with enhanced potency .
  • MD Simulations: Run 100 ns trajectories in explicit solvent (AMBER force field) to assess stability of ligand-enzyme complexes .

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